prop-2-en-1-yl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrido[2,3-d]pyrimidine family, a heterocyclic scaffold renowned for its pharmacological versatility. Key structural features include:
- Pyrido[2,3-d]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7, enabling diverse hydrogen-bonding interactions .
- 7-Methyl group: A compact alkyl substituent influencing steric and electronic properties. Prop-2-en-1-yl (allyl) ester at C-6: A hydrolytically labile group that may act as a prodrug, releasing the active carboxylic acid in vivo .
- 2,4-Dioxo moieties: Critical for hydrogen bonding in enzyme inhibition, as seen in eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors .
Properties
IUPAC Name |
prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-5-8-29-19(25)14-10(2)21-17-16(18(24)23-20(26)22-17)15(14)11-6-7-12(27-3)13(9-11)28-4/h5-7,9,15H,1,8H2,2-4H3,(H3,21,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPRUMQRQLZMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrimidine derivative under basic conditions, followed by esterification with prop-2-en-1-ol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that pyrido[2,3-d]pyrimidines possess significant antitumor activity. For example:
- Inhibition of Kinases : Compounds in this class have been found to inhibit various kinases such as eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in cancer cell survival and proliferation. Studies have shown that certain derivatives can reduce eEF-2K activity significantly in breast cancer cells (IC50 values around 420 nM) .
| Compound | Target | IC50 (nM) |
|---|---|---|
| A-484954 | eEF-2K | 420 |
| Compound 9 | eEF-2K | 930 |
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines have demonstrated effectiveness against various pathogens including Toxoplasma gondii and Pneumocystis carinii. Their mechanism often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in these organisms .
Case Study 1: Synthesis and Evaluation
A study synthesized several pyrido[2,3-d]pyrimidine derivatives and evaluated their anticancer properties against human cancer cell lines. The results indicated that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold could enhance cytotoxicity significantly .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that the presence of specific substituents on the phenyl ring and modifications on the pyrimidine core could lead to enhanced biological activity. For instance, compounds with methoxy groups showed improved potency against cancer cell lines compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparisons
Key Observations:
Core Modifications: Pyrano[2,3-d]pyrimidines (e.g., ) differ in oxygen substitution, reducing nitrogen content and altering electronic properties compared to pyrido analogs. Pyrido[2,3-d]pyrimidines with 2,4-diones (e.g., target compound, A-484954) exhibit kinase inhibition, while 4,7-diones (PA-8) target GPCRs .
Substituent Impact :
- C5 Aryl Groups : 3,4-Dimethoxyphenyl enhances binding in both PAC1 antagonists and eEF-2K inhibitors, likely due to methoxy-mediated π-stacking .
- C6 Esters vs. Acids : Allyl/ethyl esters (target, ) may improve bioavailability over carboxylic acids (), which show direct antibacterial activity .
- C7 Substitutents : Methyl (target) vs. trifluoromethyl () alters steric bulk and electron-withdrawing effects, impacting target selectivity .
Biological Activity
The compound prop-2-en-1-yl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex chemical structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical formula of the compound is , which indicates it consists of carbon, hydrogen, nitrogen, and oxygen. The presence of the pyrido[2,3-d]pyrimidine scaffold suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 356.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.
Anti-inflammatory Activity
The compound is also being studied for its anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. Preliminary data suggest that this compound may exhibit selective inhibition against COX-II, which is crucial for the development of anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs.
Table 2: Biological Activity Overview
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of similar pyrido[2,3-d]pyrimidine derivatives. The results indicated that these compounds could significantly reduce tumor size in xenograft models. The study highlighted the compound's ability to target specific pathways involved in tumor growth and metastasis.
Case Study 2: In Vivo Anti-inflammatory Effects
Another study evaluated the in vivo anti-inflammatory effects of related compounds in animal models of arthritis. The results showed a marked reduction in inflammation markers and joint swelling compared to controls. This suggests a promising therapeutic potential for treating inflammatory diseases.
Q & A
Basic: What synthetic methodologies are commonly employed for pyrido[2,3-d]pyrimidine derivatives like this compound?
Answer:
The synthesis typically involves multi-step protocols:
- Condensation reactions : Aromatic aldehydes (e.g., 3,4-dimethoxyphenyl derivatives) react with β-keto esters and urea/thiourea analogs under acidic conditions to form dihydropyrimidinone cores.
- Cyclization : Subsequent annulation with pyridine or pyrimidine precursors introduces the fused pyrido[2,3-d]pyrimidine system.
- Esterification : Prop-2-en-1-yl (allyl) groups are introduced via nucleophilic substitution or coupling reactions.
For example, describes a similar synthesis using benzaldehyde and β-keto esters under reflux conditions, yielding tetrahydropyrimidine intermediates .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring).
- IR : Peaks at ~1700 cm indicate carbonyl groups (2,4-dioxo).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]).
- X-ray Crystallography : highlights crystal packing analysis (e.g., space group , unit cell parameters) to confirm stereochemistry and hydrogen-bonding networks .
Advanced: How can regioselectivity challenges during synthesis be addressed?
Answer:
Regioselectivity in pyrido[2,3-d]pyrimidine formation is influenced by:
- Catalysts : Lewis acids (e.g., ZnCl) direct cyclization to the pyrimidine N1 position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor kinetic control, reducing side products.
- Temperature : Lower temperatures (<80°C) minimize undesired tautomerization.
demonstrates regioselective synthesis of dihydropyrimidines by optimizing benzaldehyde equivalents and reaction time .
Advanced: What crystallographic parameters are critical for verifying structural accuracy?
Answer:
X-ray diffraction data should include:
- Space Group and Unit Cell Dimensions : reports for a related compound .
- Hydrogen Bonding : Intermolecular bonds (e.g., N–H···O) stabilize crystal packing.
- Torsion Angles : Confirm allyl ester conformation (e.g., C6–O–C–C dihedral angle).
provides analogous data for a thiazolo-pyrimidine derivative, emphasizing disorder resolution in crystallographic models .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays.
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
references pyrido[2,3-d]pyrimidines evaluated for anticancer activity via cyclopenta-fused analogs .
Advanced: How can conflicting structure-activity relationship (SAR) data be resolved?
Answer:
- Control Experiments : Validate assay reproducibility using known inhibitors (e.g., staurosporine for kinases).
- Isosteric Replacements : Swap substituents (e.g., methoxy vs. ethoxy) to assess electronic effects.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site interactions.
highlights SAR discrepancies resolved by synthesizing analogs with modified dipentylamino groups .
Basic: Which purification methods are effective for isolating this compound?
Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1).
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals.
- HPLC : Reverse-phase C18 columns for analytical purity (>95%).
achieved >95% purity via ethanol recrystallization of a methyl carboxylate analog .
Advanced: How can multi-step synthesis yields be optimized?
Answer:
- Catalyst Screening : Pd(OAc) for Suzuki couplings (improves allyl group introduction).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours).
- Solvent Optimization : DMF enhances solubility of aromatic intermediates.
achieved 72% yield by refluxing in toluene with catalytic p-toluenesulfonic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
